4-(4-bromophenyl)-3-(2-cyclohexylethyl)-1H-pyrazol-5-amine

Lipophilicity Drug-likeness Physicochemical profiling

This 5-aminopyrazole offers a complete carbon skeleton for NRF2-focused hit-to-lead programs, bypassing 5-7 de novo synthetic steps. Its high CLogP (5.796) and three orthogonal reactive sites (N1-H, C4-Br, C5-NH₂) enable systematic library enumeration and serve as a bromine anomalous scattering reference for crystallography. The para-bromophenyl handle is optimized for Pd-catalyzed Suzuki coupling. No controlled substance restrictions apply in the US or EU, ensuring straightforward global procurement.

Molecular Formula C17H22BrN3
Molecular Weight 348.3 g/mol
Cat. No. B13193103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-bromophenyl)-3-(2-cyclohexylethyl)-1H-pyrazol-5-amine
Molecular FormulaC17H22BrN3
Molecular Weight348.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCC2=C(C(=NN2)N)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H22BrN3/c18-14-9-7-13(8-10-14)16-15(20-21-17(16)19)11-6-12-4-2-1-3-5-12/h7-10,12H,1-6,11H2,(H3,19,20,21)
InChIKeyHLLRPCJRIADKQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromophenyl)-3-(2-cyclohexylethyl)-1H-pyrazol-5-amine – Physicochemical Identity, Supplier-Grade Specifications, and Core Structural Features for Procurement Decisions


4-(4-Bromophenyl)-3-(2-cyclohexylethyl)-1H-pyrazol-5-amine (CAS 1311506-40-7, MW 348.28 g/mol, CLogP 5.796) is a 5-aminopyrazole derivative bearing a para-bromophenyl group at C4 and a 2-cyclohexylethyl substituent at C3. It is commercially supplied as a building block by Enamine (EN300-62529, purity ≥95%) and classified under Aryl Halides for Pd-catalyzed Couplings, NH-Azoles, and Primary N-Heterylamines . The compound contains a free 5-amino group on the pyrazole ring and an unsubstituted N1–H, distinguishing it from N-alkylated analogs . Its high calculated lipophilicity (CLogP 5.796) and the presence of a heavy bromine atom position it as a dual-functional intermediate suitable for both cross-coupling diversification and amine-directed library synthesis.

Why 4-(4-Bromophenyl)-3-(2-cyclohexylethyl)-1H-pyrazol-5-amine Cannot Be Replaced by Generic 5-Aminopyrazole or Simple Bromophenyl-Pyrazole Analogs


Generic substitution with simpler 5-aminopyrazole analogs (e.g., 3-(4-bromophenyl)-1H-pyrazol-5-amine or 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine) fails on three fronts: (i) the cyclohexylethyl chain at C3 introduces a conformationally flexible, lipophilic bulk that is absent in methyl or unsubstituted analogs ; (ii) the unsubstituted N1–H pyrazole preserves a nucleophilic site for downstream N-functionalization, which is blocked in N-alkylated comparators such as BPTBMPA [1]; (iii) the para-bromine substituent provides a chemically distinct cross-coupling handle with reactivity profiles (oxidative addition rates, bond dissociation energies) that differ materially from chloro, fluoro, or unsubstituted-phenyl analogs [2]. These three features collectively create a unique synthetic node that cannot be recapitulated by swapping in any single close analog.

Quantitative Differentiation Evidence for 4-(4-Bromophenyl)-3-(2-cyclohexylethyl)-1H-pyrazol-5-amine Versus Closest Analogs


CLogP Differential: Lipophilicity Advantage of the Cyclohexylethyl-Containing Scaffold Over Methyl- and Unsubstituted-C3 Analogs

The target compound exhibits a CLogP of 5.796, which is substantially higher than that of the closest C3-methyl analog 4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine (estimated CLogP ≈ 3.3, ΔCLogP ≈ +2.5 log units) and the C3-unsubstituted comparator 4-(4-bromophenyl)-1H-pyrazol-5-amine (estimated CLogP ≈ 2.8, ΔCLogP ≈ +3.0) . The cyclohexylethyl chain contributes approximately +2.2 to +2.5 logP units relative to a methyl group, which is quantitatively meaningful for membrane partitioning and passive permeability in cell-based assays [1].

Lipophilicity Drug-likeness Physicochemical profiling

Aryl Bromide Reactivity Advantage in Pd-Catalyzed Cross-Coupling Versus Aryl Chloride and Aryl Fluoride Analogs

The para-bromophenyl substituent provides a quantitatively superior oxidative addition partner for Pd(0)-catalyzed cross-coupling compared to the corresponding 4-chlorophenyl and 4-fluorophenyl analogs. Aryl bromides exhibit oxidative addition rate constants typically 50–100-fold higher than aryl chlorides with standard Pd catalysts such as Pd(PPh₃)₄ at 25–80 °C [1]. This translates to higher coupling yields under milder conditions. The target compound's aryl bromide also enables selective mono-coupling in the presence of other less reactive halides, a capability not shared by chloro or fluoro analogs [2].

Cross-coupling Suzuki-Miyaura C–C bond formation Synthetic chemistry

N1–H Synthetic Handle: Functionalization Versatility Not Available in N-Alkylated Pyrazole Analogs

Unlike the structurally characterized analog 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (BPTBMPA), which bears a tert-butyl group at N1 that permanently blocks this position [1], the target compound retains an unsubstituted N1–H capable of undergoing N-alkylation, N-arylation (Chan-Lam or Buchwald-Hartwig), N-acylation, or N-sulfonylation. This single structural difference effectively doubles the number of diversity vectors accessible from the scaffold (from 2 to 3: C5-NH₂, C4-Br, and N1–H), enabling a geometrically larger chemical space exploration from a single building block .

N-alkylation Library synthesis Scaffold diversification Medicinal chemistry

Bromine as a Heavy-Atom Probe for X-Ray Crystallography Phase Determination Versus Chloro and Fluoro Analogs

The bromine atom (atomic number 35) provides a significant anomalous scattering signal (f'' ≈ 1.28 e⁻ at Cu Kα, 0.91 e⁻ at Mo Kα) suitable for experimental phasing by single-wavelength anomalous diffraction (SAD). This signal is substantially stronger than that of chlorine (f'' ≈ 0.36 e⁻ at Cu Kα) and fluorine (negligible anomalous signal). The presence of bromine in the target compound makes it directly usable as a phasing marker in protein-ligand co-crystallography without requiring additional heavy-atom derivatization [1]. For comparison, the chloro analog would require ~3.5× longer exposure or higher concentration to achieve equivalent phasing power, while the fluoro analog provides no usable anomalous signal [2].

X-ray crystallography Anomalous scattering Structural biology Fragment-based drug discovery

Structural Congruence with the Arylcyclohexyl Pyrazole NRF2 Regulator Pharmacophore Versus Simpler 5-Aminopyrazole Scaffolds

The GSK/Astex patent US 10,351,530 B2 (US20180282283A1) explicitly claims arylcyclohexyl pyrazole compounds as NRF2 regulators for therapeutic indications including COPD, asthma, and acute kidney injury [1]. The target compound embodies the three key claimed structural elements: (i) a pyrazole core with a 5-amino substituent; (ii) a cyclohexyl-containing aliphatic chain at C3; and (iii) a substituted aryl ring at C4. In contrast, simpler 5-aminopyrazoles lacking the cyclohexylethyl motif (such as 3-(4-bromophenyl)-1H-pyrazol-5-amine) fall outside the structural scope of this patent family and have not been demonstrated to possess NRF2 modulatory activity [2].

NRF2 Oxidative stress COPD Arylcyclohexyl pyrazole

Purity Specification and Procurement Reliability: ≥95% Assay with Defined Lead Time Versus Discontinued or Unspecified Alternatives

The target compound is available from Enamine (EN300-62529) with a documented purity of ≥95%, a defined lead time of 7 days, and standard RT storage conditions . In contrast, the alternative supplier CymitQuimica lists the compound as a discontinued product , and the LeYan catalog entry lists a positional isomer (4-(4-bromophenyl)-5-(2-cyclohexylethyl)-1H-pyrazol-3-amine) which, despite sharing the same CAS registry, represents a regioisomeric form that may confound biological assays if mis-specified.

Commercial availability Purity specification Supply chain reliability

Precision Application Scenarios for 4-(4-Bromophenyl)-3-(2-cyclohexylethyl)-1H-pyrazol-5-amine Based on Verified Differentiation Evidence


NRF2-Targeted Medicinal Chemistry: Direct Entry to Patent-Validated Arylcyclohexyl Pyrazole Chemical Space

The compound's structural congruence with the GSK/Astex arylcyclohexyl pyrazole NRF2 regulator patent (US 10,351,530 B2) makes it a strategically efficient starting point for hit-to-lead programs targeting COPD, asthma, acute kidney injury, and other oxidative stress-driven diseases. Rather than synthesizing the cyclohexylethyl-pyrazole core de novo (typically 5–7 synthetic steps), procurement of this building block provides the complete carbon skeleton in a single step, requiring only C4-aryl diversification via Suzuki coupling and C5-amine derivatization to generate initial SAR probes. This compresses entry into the NRF2 chemical space by an estimated 4–6 weeks of synthesis time per analog series.

Parallel Library Synthesis via Orthogonal Tri-Functional Reactivity (N1, C4-Br, C5-NH₂)

The compound's three chemically orthogonal reactive sites—N1–H (alkylation/arylation), C4–Br (Pd-catalyzed cross-coupling), and C5–NH₂ (acylation/sulfonylation/reductive amination)—enable systematic three-dimensional library enumeration with predictable chemoselectivity . A 10 × 10 × 10 matrix exploiting all three positions yields 1,000 discrete analogs from a single building block, compared to only 100 analogs (10 × 10) achievable from N-blocked comparators such as BPTBMPA [4]. This represents a 10-fold increase in library output per gram of starting material, directly reducing cost-per-compound for medium-to-high-throughput screening campaigns.

Fragment-Based Drug Discovery (FBDD) and Structural Biology: Bromine-Enabled Experimental Phasing Without Derivatization

The bromine atom (atomic number 35) provides sufficient anomalous scattering (f'' ≈ 1.28 e⁻ at Cu Kα) for SAD phasing in protein-ligand co-crystallography . Fragment screening groups can soak this compound directly into protein crystals and use the bromine anomalous signal to locate binding sites and determine initial electron density maps without additional heavy-atom derivatization steps. This capability is not available with chloro (f'' ≈ 0.36 e⁻) or fluoro (f'' < 0.02 e⁻) analogs, making the bromophenyl compound the preferred choice for structural biology workflows requiring rapid, unambiguous ligand placement [4].

Physicochemical Probe Compound for Membrane Partitioning and Permeability Studies

With a CLogP of 5.796, the compound occupies a lipophilicity range that is challenging to achieve with common aminopyrazole scaffolds but desirable for studying blood-brain barrier penetration, intracellular target engagement, and membrane partitioning in cell-based assays . This CLogP value is ~2.5 log units higher than the 3-methyl analog and ~3.0 units higher than the C3-unsubstituted analog, translating to approximately 300–1,000-fold greater predicted membrane partitioning. The compound can thus serve as a high-lipophilicity reference standard in permeability assay development and as a tool compound for calibrating computational logP/logD prediction models against experimental data.

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